molecular formula C23H38O7 B122905 prostaglandin E2 1-glyceryl ester CAS No. 37497-47-5

prostaglandin E2 1-glyceryl ester

Cat. No. B122905
CAS RN: 37497-47-5
M. Wt: 426.5 g/mol
InChI Key: RJXVYMMSQBYEHN-LVXZDWGESA-N
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Description

Prostaglandin E2-1-glyceryl ester is a prostaglandin glycerol ester and an endocannabinoid ligand for the CB1 receptor . It has been isolated from porcine brain and characterized as the natural endocannabinoid ligand for the CB1 receptor .


Synthesis Analysis

Prostaglandin E2-1-glyceryl ester is synthesized by incubating 2-arachidonoyl glycerol (2-AG) with COX-2 and specific prostaglandin H2 (PGH2) isomerases . The 2-glyceryl ester moiety equilibrates rapidly with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media .


Molecular Structure Analysis

The molecular formula of prostaglandin E2-1-glyceryl ester is C23H38O7 . The structure of PGE2 and prostanoid analogs play a critical role in agonist activity . The carboxyl group is also important for activity and modification of the carboxylic acid to various esters results in greatly reduced affinity and potency .


Chemical Reactions Analysis

Prostaglandin E2-1-glyceryl ester induces rapid, transient elevation of intracellular free Ca2+ . It is rapidly hydrolyzed in rat plasma to generate PGE2 but is only slowly metabolized in human plasma .


Physical And Chemical Properties Analysis

The 2-glyceryl ester moiety equilibrates rapidly with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media . The molecular weight of prostaglandin E2-1-glyceryl ester is 426.6 .

Scientific Research Applications

Ocular Pharmacology

Prostaglandin E2 1-glyceryl ester (PGE2-Glyceryl Ester) has been identified as a potential therapeutic agent for ocular conditions. A study highlighted the pharmacological uniqueness of PGE2-Glyceryl Ester, especially in its isomerization and hydrolysis stability, and its ability to significantly lower intraocular pressure in animal models. The study used analogs like PGE2-serinolamide and PGE2-propanediolamide, which were found to be mostly inactive at receptors except the EP3 receptor. However, these analogs were effective in reducing intraocular pressure in dogs and monkeys, suggesting the potential for a PGE2-Glyceryl Ester–specific recognition site in the eye (Woodward, Poloso, & Wang, 2016).

Signal Transduction and Cell Activation

PGE2-Glyceryl Ester has been implicated in calcium mobilization and signal transduction pathways. In a study, PGE2-Glyceryl Ester was shown to induce calcium accumulation and activate protein kinase C (PKC) and ERK in a murine macrophage-like cell line, RAW264.7. This suggests that PGE2-Glyceryl Ester might trigger immune responses and be involved in inflammatory processes (Nirodi, Crews, Kozak, Morrow, & Marnett, 2004).

Receptor Specificity and Signaling

Research has also focused on the specificity of PGE2-Glyceryl Ester to certain receptors and its signaling mechanisms. A study identified the nucleotide receptor P2Y6 as a specific target for PGE2-Glyceryl Ester, revealing the signaling mode of prostaglandin glyceryl esters as products of cyclooxygenase-2. The study suggested a unique signaling pathway through the P2Y6 receptor, which could be significant for understanding the roles of prostaglandins in various biological processes (Brüser, Zimmermann, Crews, Sliwoski, Meiler, König, Kostenis, Lede, Marnett, & Schöneberg, 2017).

Metabolic Stability and Pharmacokinetics

The metabolic stability and pharmacokinetics of PGE2-Glyceryl Ester have also been a subject of research. A study indicated that PGE2-Glyceryl Ester is rapidly hydrolyzed in rat plasma but has a slower rate of metabolism in human plasma. This suggests that endocannabinoid-derived prostaglandin-like compounds may be stable enough in humans to exert systemic actions, providing insights into their potential therapeutic applications and biological activities (Kozak, Crews, Ray, Tai, Morrow, & Marnett, 2001).

Safety And Hazards

Prostaglandin E2-1-glyceryl ester is not for human or veterinary use . It is highly flammable and may cause serious eye irritation . It may also damage fertility or the unborn child .

properties

IUPAC Name

2,3-dihydroxypropyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXVYMMSQBYEHN-LVXZDWGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

prostaglandin E2 1-glyceryl ester

CAS RN

37497-47-5
Record name 2,3-Dihydroxypropyl (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37497-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Wehmöller - 2021 - macau.uni-kiel.de
Urinary tract infections (UTI) are one of the most frequent reasons for seeking medical attention (reviewed in (Kumar et al., 2015)). Particularly women are affected: One-third has been …
Number of citations: 3 macau.uni-kiel.de
JD Manna - 2014 - search.proquest.com
ACKNOWLEDGEMENTS My time here at Vanderbilt was a long and difficult road full of many failures and successes. Getting through the ups and downs would not have been so easy if …
Number of citations: 4 search.proquest.com
S Xie - 2009 - search.proquest.com
Carboxylesterases (CEs) are nonspecific hydrolytic enzymes and responsible for the metabolism of xenobiotics and endobiotics that contain ester bonds. There are two human CE …
Number of citations: 2 search.proquest.com
C Chen, J Liao, Y Xia, X Liu, R Jones, J Haran… - Gut, 2022 - gut.bmj.com
… deficits in GF 3×Tg mice and inflammation, exacerbated by prostaglandin E2-1-glyceryl ester … ; GF, germ-free; PGE2-G, prostaglandin E2-1-glyceryl ester; SCFA, short chain fatty acids. …
Number of citations: 90 gut.bmj.com
FK Amevor, Z Cui, X Du, J Feng, G Shu, Z Ning… - Frontiers in …, 2022 - frontiersin.org
In the present study, the synergistic effects of quercetin (Q) and vitamin E (E) on cecal microbiota composition and function, as well as the microbial metabolic profile in aged breeder …
Number of citations: 1 www.frontiersin.org
M Alahmari - 2022 - eprints.nottingham.ac.uk
Asthma is a chronic lung disease characterised by the presence of one or more respiratory symptoms, such as wheezing, chest tightness, breathlessness and coughing, which are …
Number of citations: 2 eprints.nottingham.ac.uk
CQ Wang, Z Su, CG Dai, JL Song, B Qian - … and Environmental Safety, 2023 - Elsevier
… Meanwhile, Prostaglandin E2–1-glyceryl ester, the oxidative metabolites of 2-AG, was decreased (Log 2 FC = −1.51, p < 0.05) in the intestinal contents of BDE47-exposed mice as well (…
Number of citations: 1 www.sciencedirect.com
Y She, J Liu, M Su, Y Li, Y Guo, G Liu, M Deng, H Qin… - Animals, 2023 - mdpi.com
Simple Summary Mastitis is one of the most common diseases in the dairy industry in the world, and its treatment cost is also the most expensive of all diseases in the dairy industry. The …
Number of citations: 4 www.mdpi.com
Y Wang, H Yuan, Y Wang - Foods, 2023 - mdpi.com
Diabetes can cause severe kidney disease. Euryale ferox seeds (Gordon Euryale) have known antioxidant, hypoglycemic, and renal protection effects. Methanol extracts of Gordon …
Number of citations: 3 www.mdpi.com
YH Kang, BT Yang, RG Hu, P Zhang, M Gu, W Cong - Microorganisms, 2023 - mdpi.com
… Among them, the metabolite prostaglandin E2-1-glyceryl ester had no significant correlation with the top 16 genera. The metabolite 1-(2,4-dihydroxyphenyl)-2-(3,5-dimethoxyphenyl) …
Number of citations: 3 www.mdpi.com

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